molecular formula C14H18ClNO2 B2655501 2-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide CAS No. 1216563-99-3

2-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide

Cat. No. B2655501
CAS RN: 1216563-99-3
M. Wt: 267.75
InChI Key: PTMIWDUGYXHFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide” is a complex organic molecule. It contains a chlorophenyl group, a cyclopentyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclopentyl (a cyclic compound) and phenyl (an aromatic compound) groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For this specific compound, such information might not be readily available due to its potential obscurity .

Scientific Research Applications

Therapeutic Applications

  • A novel anilidoquinoline derivative related to 2-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide showed significant antiviral and antiapoptotic effects in vitro and was effective in treating Japanese encephalitis in mice (Ghosh et al., 2008).

Pharmacological Research

  • Ketamine, chemically similar to the compound , was used in conjunction with Acepromazine for surgical anesthesia in guinea pigs, demonstrating fast-acting and safe properties (Shucard et al., 1975).

Molecular and Chemical Studies

  • Several benzothiazolinone acetamide analogs, including compounds with structural similarities, were synthesized and studied for their potential use in dye-sensitized solar cells, showing good light harvesting efficiency and non-linear optical activity (Mary et al., 2020).
  • The compound 4-Choloro-2-hydroxyacetophenone, structurally related, was synthesized using a method involving acetylation, methylation, and Fries rearrangement (Da-wei, 2011).

Agricultural Applications

  • Studies on chloroacetamide herbicides, which are structurally similar to the compound , showed their metabolism in human and rat liver microsomes and their carcinogenic potential in rats (Coleman et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it’s interacting with. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds are toxic, corrosive, or flammable, while others are relatively safe to handle. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-5-3-11(4-6-12)9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMIWDUGYXHFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.